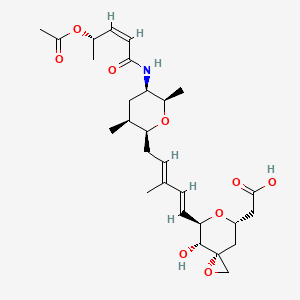

![molecular formula C24H17FN6O B8192883 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MRTX9768 ist ein synthetisch letaler Inhibitor, der so konzipiert ist, dass er an den Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex bindet und selektiv auf Methylthioadenosin-Phosphorylase/Cyclin-abhängige Kinase-Inhibitor 2A-gelöschte Tumoren abzielt . Diese Verbindung ist besonders wichtig bei der Behandlung von Krebserkrankungen mit hohem ungedecktem medizinischem Bedarf, wie z. B. Mesotheliom, Bauchspeicheldrüsenkrebs und Plattenepithelkarzinom der Lunge .

Vorbereitungsmethoden

Die Synthese von MRTX9768 erfolgt nach einem fragmentbasierten Ansatz. Anfangs wurde ein Fragmenttreffer in einem Oberflächenplasmonenresonanz-Bindungsassay mit dem Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex identifiziert . Die Bindungsart wurde durch Röntgenkristallographie bestimmt, wobei produktive Wechselwirkungen mit bestimmten Aminosäuren der Protein-Arginin-Methyltransferase 5 und dem koligierten Methylthioadenosin aufgezeigt wurden . Das Fragmentwachstum, unterstützt durch strukturbasiertes Design, identifizierte Schlüsselwechselwirkungen, die die Bindung an den Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex verbessern . Weitere Optimierung der zellulären Potenz und der pharmakokinetischen Eigenschaften führte zur Identifizierung von MRTX9768 .

Analyse Chemischer Reaktionen

MRTX9768 unterliegt verschiedenen chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Wechselwirkung mit dem Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex konzentriert. Die Verbindung bindet selektiv an den katalytisch inaktiven Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex und stabilisiert ihn, wodurch die symmetrische Dimethylarginin-Modifikation von Proteinen gehemmt wird . Diese Hemmung ist entscheidend für die selektive Antitumoraktivität in Methylthioadenosin-Phosphorylase-gelöschten Tumorzellen .

Wissenschaftliche Forschungsanwendungen

MRTX9768 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebsbehandlung. Es zeigt selektive Antitumoraktivität in Methylthioadenosin-Phosphorylase-gelöschten Tumorzellen, während Methylthioadenosin-Phosphorylase-Wildtyp-Zellen geschont werden . Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Präzisionsmedizin bei der Behandlung von Krebserkrankungen mit Methylthioadenosin-Phosphorylase/Cyclin-abhängige Kinase-Inhibitor 2A-Deletionen .

Wirkmechanismus

MRTX9768 entfaltet seine Wirkung, indem es selektiv an den katalytisch inaktiven Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplex bindet und diesen stabilisiert . Diese Bindung hemmt die symmetrische Dimethylarginin-Modifikation von Proteinen, die für das Überleben von Säugetierzellen unerlässlich ist . Die Selektivität der Verbindung für Methylthioadenosin-Phosphorylase-gelöschte Tumorzellen basiert auf dem Konzept der synthetischen Letalität, bei dem die Hemmung der Protein-Arginin-Methyltransferase 5 in Gegenwart von angesammeltem Methylthioadenosin zu selektiver Antitumoraktivität führt .

Wirkmechanismus

MRTX9768 exerts its effects by selectively binding and stabilizing the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex . This binding inhibits the symmetric dimethylarginine modification of proteins, which is essential for mammalian cell survival . The compound’s selectivity for methylthioadenosine phosphorylase-deleted tumor cells is based on the concept of synthetic lethality, where the inhibition of protein arginine methyltransferase 5 in the presence of accumulated methylthioadenosine leads to selective antitumor activity .

Vergleich Mit ähnlichen Verbindungen

MRTX9768 ist einzigartig in seiner selektiven Hemmung des Protein-Arginin-Methyltransferase 5-Methylthioadenosin-Komplexes in Methylthioadenosin-Phosphorylase-gelöschten Krebszellen . Andere Protein-Arginin-Methyltransferase 5-Inhibitoren zeigen diese Selektivität nicht und führen oft zu einer breiteren Hemmung der Protein-Arginin-Methyltransferase 5, was zu potenziellen Nebenwirkungen führt . Ähnliche Verbindungen umfassen Protein-Arginin-Methyltransferase 5-Inhibitoren der ersten Generation, die nicht auf den Methylthioadenosin-komplexierten Protein-Arginin-Methyltransferase 5 abzielen und keine selektive Hemmung von Methylthioadenosin-Phosphorylase-gelöschten Krebszellen aufweisen .

Eigenschaften

IUPAC Name |

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYWAYMKBEXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE](/img/structure/B8192829.png)

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)

![(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8192852.png)

![(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde](/img/structure/B8192882.png)